molecular formula C15H28N2O B8745248 1,3-Bis(cyclohexylmethyl)urea CAS No. 5472-16-2

1,3-Bis(cyclohexylmethyl)urea

Cat. No.: B8745248
CAS No.: 5472-16-2
M. Wt: 252.40 g/mol
InChI Key: SVZORQBLCFZGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(cyclohexylmethyl)urea is a urea derivative featuring two cyclohexylmethyl groups attached to the urea backbone at the 1 and 3 positions. These motifs are frequently explored in medicinal chemistry due to their ability to enhance lipophilicity, membrane permeability, and target binding affinity . This article focuses on comparative analyses of cyclohexylmethyl-substituted analogs to elucidate structure-activity relationships (SAR) and substitution effects.

Properties

CAS No.

5472-16-2

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

1,3-bis(cyclohexylmethyl)urea

InChI

InChI=1S/C15H28N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h13-14H,1-12H2,(H2,16,17,18)

InChI Key

SVZORQBLCFZGBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)NCC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Cyclohexylmethyl-Substituted Compounds

Mono- vs. Bis-Substitution Effects in Anticancer and Antibacterial Contexts

The number and position of cyclohexylmethyl substitutions profoundly influence activity across different biological targets:

  • Anticancer Activity: In pyrimidine-2,4-dione derivatives, 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4-dione (8b) demonstrated superior activity against HepG2 liver cancer cells (IC50 = 16.5 µg/mL) compared to the mono-substituted analog 7c (1-cyclohexylmethyl; IC50 = 36.0 µg/mL) . The bis-substitution likely enhances lipophilicity, promoting cellular uptake and target engagement .
  • Antibacterial Activity: Conversely, bis-substitution reduced antibacterial efficacy. While mono-substituted 7c inhibited Branhamella catarrhalis (50% growth inhibition at 0.128 mg/mL), the bis-substituted 8b was inactive against all tested bacterial strains . This suggests steric hindrance or reduced solubility may impair bis-substituted compounds’ ability to interact with bacterial targets .

Table 1. Activity Comparison of Cyclohexylmethyl-Substituted Analogs

Compound Name Structure/Substitution Activity (IC50) Target Reference
Compound 1 C6 cyclohexylmethyl on luteolin 0.05 µM Bacterial Neur
Luteolin Parent compound 4.4 µM Bacterial Neur
8b 1,3-bis(cyclohexylmethyl) 16.5 µg/mL (HepG2) Anticancer
7c 1-cyclohexylmethyl 20.0 µg/mL (T47D) Anticancer
7c 1-cyclohexylmethyl 0.128 mg/mL (B. catarrhalis) Antibacterial
8b 1,3-bis(cyclohexylmethyl) Inactive Antibacterial

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